molecular formula C17H16N2O5S B2379564 7-methoxy-N-(4-sulfamoylbenzyl)benzofuran-2-carboxamide CAS No. 951956-76-6

7-methoxy-N-(4-sulfamoylbenzyl)benzofuran-2-carboxamide

Cat. No.: B2379564
CAS No.: 951956-76-6
M. Wt: 360.38
InChI Key: WSGSISSWVVCMNQ-UHFFFAOYSA-N
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Description

7-methoxy-N-(4-sulfamoylbenzyl)benzofuran-2-carboxamide is a compound with a unique structure that opens up possibilities for studying various biological processes and developing innovative therapeutic interventions. This compound belongs to the benzofuran class, which is known for its diverse biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .

Preparation Methods

The synthesis of 7-methoxy-N-(4-sulfamoylbenzyl)benzofuran-2-carboxamide involves several steps. One common method includes the construction of the benzofuran ring through a free radical cyclization cascade, which is an excellent method for synthesizing a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which results in fewer side reactions and high yield, making it conducive to the construction of complex benzofuran ring systems . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

7-methoxy-N-(4-sulfamoylbenzyl)benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, especially at the benzofuran ring.

    Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the carboxamide group.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-methoxy-N-(4-sulfamoylbenzyl)benzofuran-2-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure allows for the study of various biological processes.

    Medicine: Due to its biological activities, it is being explored for potential therapeutic applications, including anti-tumor and antibacterial treatments.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar compounds to 7-methoxy-N-(4-sulfamoylbenzyl)benzofuran-2-carboxamide include other benzofuran derivatives such as:

  • Psoralen
  • 8-methoxypsoralen
  • Angelicin

These compounds share the benzofuran core structure but differ in their substituents, leading to variations in their biological activities and applications . The uniqueness of this compound lies in its specific substituents, which confer distinct biological properties and potential therapeutic uses.

Properties

IUPAC Name

7-methoxy-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S/c1-23-14-4-2-3-12-9-15(24-16(12)14)17(20)19-10-11-5-7-13(8-6-11)25(18,21)22/h2-9H,10H2,1H3,(H,19,20)(H2,18,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSGSISSWVVCMNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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